molecular formula C16H8Cl4N2O2 B2555464 (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 670234-99-8

(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide

Katalognummer B2555464
CAS-Nummer: 670234-99-8
Molekulargewicht: 402.05
InChI-Schlüssel: LTNVEODZGGVXCG-JWGURIENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide, also known as DCPIB, is a chemical compound that has been widely used in scientific research. DCPIB belongs to the class of chromene compounds, which have been found to exhibit various biological activities.

Wirkmechanismus

(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide blocks VRACs by binding to a specific site on the channel protein. The binding of this compound results in the inhibition of ion flux through the channel, which leads to cell volume regulation. The exact mechanism of this compound binding to VRACs is not fully understood, but it is believed to involve the interaction of this compound with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In neurons, this compound has been found to modulate synaptic transmission and neuronal excitability. In epithelial cells, this compound has been shown to affect ion transport and cell migration. These effects are believed to be mediated through the inhibition of VRACs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments is its selectivity for VRACs. This compound has been found to have minimal effects on other ion channels, which allows for the specific targeting of VRACs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has been found to have some off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the use of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in scientific research. One direction is the development of more potent and selective VRAC inhibitors. Another direction is the investigation of the role of VRACs in various diseases, including cancer, epilepsy, and cystic fibrosis. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of these diseases. Finally, the development of new methods for the delivery of this compound to specific cell types may allow for more targeted and effective therapies.

Synthesemethoden

The synthesis of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 2,4-dichlorobenzaldehyde and 6,8-dichlorochromen-2-one in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow solid. The yield of the synthesis method is around 50%, and the purity of the compound can be increased through recrystallization.

Wissenschaftliche Forschungsanwendungen

(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research due to its ability to selectively block volume-regulated anion channels (VRACs). VRACs are ion channels that are involved in cell volume regulation, and their dysfunction has been linked to various diseases, including cancer, epilepsy, and cystic fibrosis. This compound has been found to inhibit VRACs in various cell types, including cancer cells, neurons, and epithelial cells. Therefore, this compound has been used as a tool to study the role of VRACs in various physiological and pathological processes.

Eigenschaften

IUPAC Name

6,8-dichloro-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4N2O2/c17-8-1-2-13(11(19)5-8)22-16-10(15(21)23)4-7-3-9(18)6-12(20)14(7)24-16/h1-6H,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNVEODZGGVXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.